

Application Note: SR-4835 In Vitro Kinase Assay Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase hinge region.[1][5] SR-4835 has demonstrated synergy with DNA-damaging agents and PARP inhibitors, leading to cell death in triple-negative breast cancer (TNBC) cells.[2][4][6] Beyond kinase inhibition, SR-4835 also acts as a "molecular glue," promoting the degradation of cyclin K by enhancing its interaction with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7][8] This application note provides a detailed protocol for determining the in vitro potency and selectivity of SR-4835 against target kinases.

Data Presentation

The inhibitory activity of **SR-4835** against various kinases is summarized in the table below. This data is crucial for understanding the compound's potency and selectivity profile.



Target Kinase	Assay Type	IC50 (nM)	Kd (nM)	Notes
CDK12	ADP-Glo Kinase Assay	99 ± 10.5		
CDK12	Binding Affinity (DiscoverX)	98		
CDK13	Cell-free assay	4.9	IC50 value	_
CDK12/CycK	Radioactive Kinase Assay	60	Substrate: pS7-CTD[6]	_
CDK13/CycK	Radioactive Kinase Assay	366	Substrate: pS7- CTD[6]	_
GSK3A	Binding Affinity	1200	Weak affinity	_
GSK3B	Binding Affinity	810	Weak affinity	_
CDK6	Binding Affinity	5100	Weak affinity	_

Data compiled from multiple sources.[2][4][5][9][10]

Experimental Protocols

This section outlines the methodologies for two common in vitro kinase assays to evaluate **SR-4835**: a radioactive kinase assay and a luminescence-based kinase assay (ADP-Glo).

Radioactive Kinase Assay (using [y-32P]ATP)

This protocol is adapted from methodologies used to assess **SR-4835**'s inhibitory effect on CDK12/CycK and CDK13/CycK.[5]

Materials:

- Recombinant human CDK12/CycK or CDK13/CycK
- SR-4835 (dissolved in DMSO)
- Substrate (e.g., His-c-Myc or pS7-CTD[6])



- Kinase reaction buffer (specific composition may vary, but generally contains a buffer like HEPES or Tris-HCl, MgCl₂, DTT, and BSA)
- [y-32P]ATP
- ATP solution
- Phosphoric acid
- P81 phosphocellulose paper
- · Scintillation counter and vials
- · Microcentrifuge tubes
- Incubator

Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant kinase (e.g., 0.2 μM), and the chosen substrate (e.g., 50 μM His-c-Myc).
- Serial Dilution of Inhibitor: Prepare a serial dilution of SR-4835 in DMSO. Then, dilute the
 inhibitor in the kinase reaction buffer to the desired final concentrations (e.g., ranging from
 0.1 nM to 1 mM).
- Initiate Reaction: Add the diluted SR-4835 or DMSO (vehicle control) to the kinase reaction mix.
- Start Phosphorylation: Initiate the kinase reaction by adding a mix of unlabeled ATP (e.g., to a final concentration of 0.2 mM) and [y-32P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.



- Washing: Wash the P81 paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [y-32P]ATP.
- Quantification: Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each SR-4835 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human CDK12 or CDK13
- SR-4835 (dissolved in DMSO)
- Substrate (e.g., a generic kinase substrate or a specific peptide)
- · Kinase reaction buffer
- ATP
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96- or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

• Prepare Reagents: Prepare the kinase, substrate, ATP, and **SR-4835** dilutions in the kinase reaction buffer.

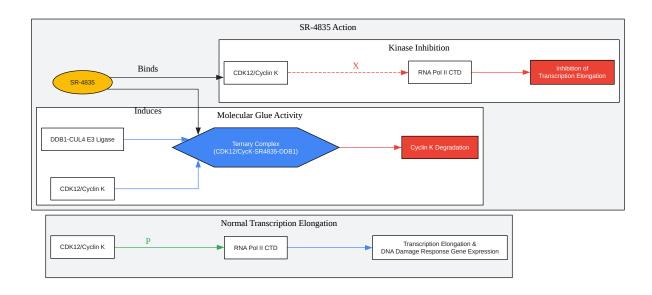


- Set up Kinase Reaction: In a well of a white plate, add the recombinant kinase.
- Add Inhibitor: Add the serially diluted SR-4835 or DMSO (vehicle control) to the wells containing the kinase.
- Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.
- Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
- First Luminescence Step: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Second Luminescence Step: Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Measure Luminescence: Read the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition for each SR-4835 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

Visualizations Signaling Pathway

The following diagram illustrates the mechanism of action of **SR-4835**, highlighting its dual role as a kinase inhibitor and a molecular glue.





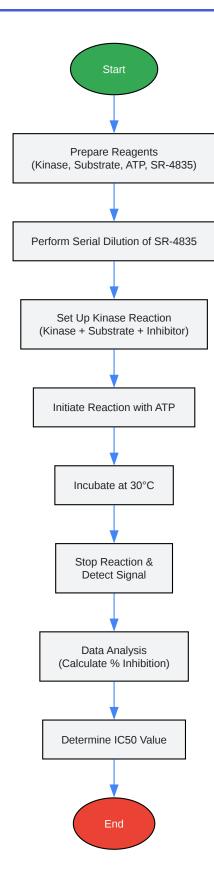
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Caption: Mechanism of action of SR-4835.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro kinase assay to determine the IC50 of **SR-4835**.





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Caption: In vitro kinase assay workflow.



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